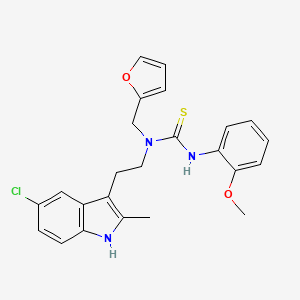

![molecular formula C20H23N5O3 B2781305 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-30-9](/img/structure/B2781305.png)

8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

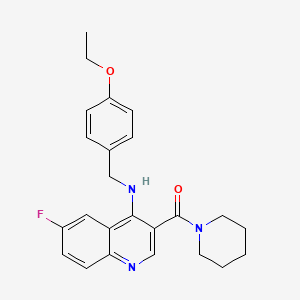

The compound “8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, serving as the building blocks of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Detailed structural analysis would require computational modeling or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The imidazo[2,1-f]purine core might be involved in various types of reactions, including nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a methoxy group might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral Agents

This compound’s structural similarity to known purine derivatives suggests potential antiviral properties. Purine derivatives have been widely studied for their pharmacological activities, including antiviral effects . They are part of several antiviral drugs like acyclovir and abacavir, which are used to treat herpes and HIV, respectively. The compound could be synthesized and tested for efficacy against various viral infections, contributing to the development of new antiviral medications.

Pharmaceutical Chemistry: Antiglycation Agents

In the context of diabetes management, the compound’s framework could be modified to develop antiglycation agents . These agents can prevent the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications such as neuropathy and retinopathy. Research into similar structures has shown promising results, indicating that this compound could serve as a starting point for new antidiabetic drugs.

Agriculture: Antifungal and Pesticide Research

The purine scaffold is also relevant in agriculture, particularly in the design of fungicides and pesticides . The compound could be tested for its ability to protect plants against fungal infections and pests, potentially leading to safer and more effective agricultural chemicals.

Materials Science: Organic Radical Modifiers

In materials science, the methoxyphenyl group within the compound’s structure could influence the properties of organic radicals . These radicals are crucial in the development of novel materials with specific electronic and magnetic properties. The compound could be used to disrupt π-stacking in organic radicals, altering their behavior and utility in material applications.

Environmental Science: Pollutant Degradation

Compounds with similar structures have been explored for their ability to degrade environmental pollutants . By studying the reactivity of this compound under various conditions, it could be developed into a catalyst or reagent for the breakdown of harmful substances in the environment, aiding in pollution control and remediation efforts.

Synthetic Chemistry: Protecting Group Chemistry

The 2-methoxyphenyl component of the compound is known to be useful in protecting group chemistry . It can be employed to protect sensitive functional groups during chemical reactions, and later removed to reveal the original functional groups. This compound could be explored for its potential as a novel protecting group, especially in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the synthesis of DNA nucleotides and are deeply involved in one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound in this series showed only weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to anti-proliferative effects.

Pharmacokinetics

Similar compounds in this class are generally more lipophilic and enter cells through passive diffusion .

Result of Action

The compound exhibits anti-proliferative activities against HL60, HeLa, and A549 cells . In particular, compound 4e, which contains a methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, displayed the best inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-9-7-8-10-15(14)28-5/h7-10H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFJGHKQVFBGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)

![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)

![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)